![molecular formula C10H7F2NO3 B12869356 1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869356.png)
1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a difluoromethoxy group attached to the benzoxazole ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone typically involves the reaction of 5-(difluoromethoxy)benzoxazole with ethanone under specific conditions. One common method includes the use of a refluxing solvent such as acetonitrile (MeCN) for an extended period (4-38 hours) to achieve the desired product . The reaction may also involve the use of catalysts or reagents like phosphorous oxychloride to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex molecules and materials.
Biology: The compound is used in biological studies to investigate its effects on various biological systems.
Mecanismo De Acción
The mechanism of action of 1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The compound may interact with enzymes, receptors, or other proteins, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application and the biological system under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone include other oxazole derivatives such as:
- 2-methoxy-5-chlorobenzo[d]oxazole
- 2-ethoxybenzo[d]oxazole
- 2-ethoxy-5-chlorobenzo[d]oxazole
- 2-methoxybenzo[d]oxazole
Uniqueness
The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to other oxazole derivatives. This makes it valuable in specific applications where these unique properties are advantageous.
Propiedades
Fórmula molecular |
C10H7F2NO3 |
|---|---|
Peso molecular |
227.16 g/mol |
Nombre IUPAC |
1-[5-(difluoromethoxy)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H7F2NO3/c1-5(14)9-13-7-4-6(15-10(11)12)2-3-8(7)16-9/h2-4,10H,1H3 |
Clave InChI |
HIFORKFGEVFTFH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC2=C(O1)C=CC(=C2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




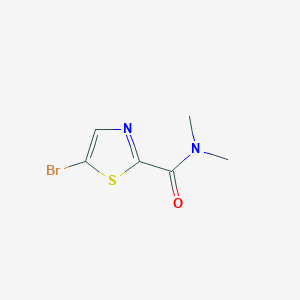

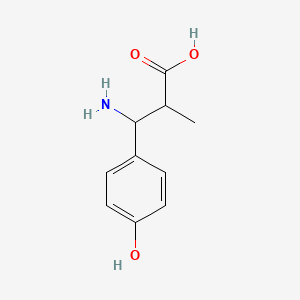
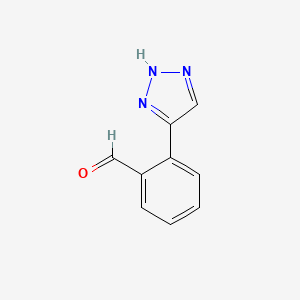

![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)
![2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)
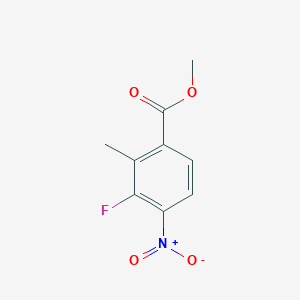
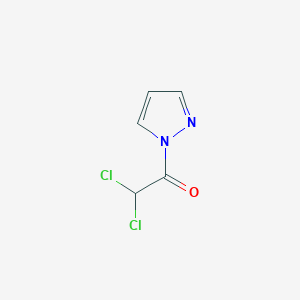
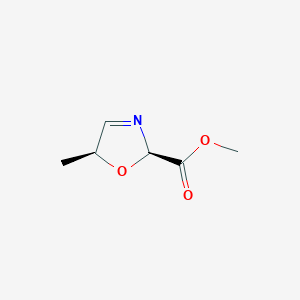
![4-Ethyl-2-nitrobenzo[d]oxazole](/img/structure/B12869347.png)
